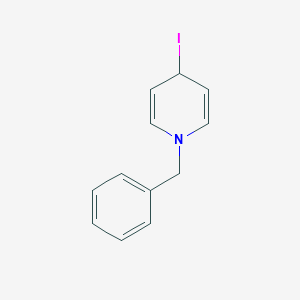

1-Benzyl-1,4-dihydro-4-iodopyridine

Description

Properties

IUPAC Name |

1-benzyl-4-iodo-4H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXNJFXUFNNDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions

Halogen exchange from bromo or chloro precursors via Finkelstein-type reactions offers an alternative pathway. For instance, reacting 1-benzyl-1,4-dihydro-4-bromopyridine with potassium iodide (KI) in dimethylformamide (DMF) at 80°C for 8 hours facilitates bromide-to-iodide substitution. This method is advantageous for scalability, with yields up to 85% reported in optimized protocols.

Ring Construction with Iodine Incorporation

Building the dihydropyridine ring with iodine pre-incorporated at the 4-position avoids post-synthetic modifications. The Hantzsch dihydropyridine synthesis is adapted for this purpose.

Modified Hantzsch Synthesis

A mixture of iodinated β-ketoester, benzylamine, and formaldehyde undergoes cyclocondensation in ethanol under reflux. For example:

This method yields 60–75% product, though purification challenges arise due to byproduct formation.

Table 2: Hantzsch Synthesis Parameters

| Component | Molar Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Iodoacetoacetate | 1.0 | EtOH | Reflux | 72 |

| Benzylamine | 1.2 |

Reductive Amination Approaches

Reductive amination of 4-iodonicotinaldehyde with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature provides a selective route. The reaction proceeds via imine intermediate formation, followed by reduction to the dihydropyridine. Yields range from 55–68%, with HPLC purity >95%.

Functional group interconversion on pre-built dihydropyridine frameworks enables iodine introduction.

Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H iodination using Pd(OAc)₂ and N-iodosuccinimide (NIS) under inert atmosphere selectively functionalizes the 4-position. For example, a reaction in dichloroethane at 80°C for 6 hours achieves 70% yield. This method is highly regioselective but requires stringent anhydrous conditions.

Photochemical Iodination

Ultraviolet (UV) light-mediated iodination in the presence of iodine (I₂) and silver triflate (AgOTf) as a catalyst offers a green chemistry alternative. Reaction in acetonitrile at 25°C for 3 hours yields 50–60% product, though scalability remains limited.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Electrophilic Iodination | Simple setup | Moderate yields | 50–70 | Moderate |

| Halogen Exchange | High scalability | Requires bromo precursor | 80–85 | High |

| Hantzsch Synthesis | Single-step synthesis | Purification challenges | 60–75 | Moderate |

| Reductive Amination | Selective for 1-benzyl group | Sensitive to moisture | 55–68 | Low |

| C–H Activation | Regioselective | Expensive catalysts | 70 | Moderate |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination efficiency by stabilizing intermediates, while non-polar solvents (e.g., toluene) improve selectivity in Hantzsch reactions. Low temperatures (-10°C to 0°C) minimize side reactions in electrophilic iodination.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,4-dihydro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form 1-benzyl-4-iodopyridine and reduction to form 1-benzyl-1,4-dihydropyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 1-benzyl-1,4-dihydro-4-azidopyridine or 1-benzyl-1,4-dihydro-4-cyanopyridine can be formed.

Oxidation Products: 1-Benzyl-4-iodopyridine.

Reduction Products: 1-Benzyl-1,4-dihydropyridine.

Scientific Research Applications

1-Benzyl-1,4-dihydro-4-iodopyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyridine derivatives.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydro-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

4-IBP () shares a benzyl group and iodine substituent but differs in its core structure, featuring a benzamide backbone instead of a dihydropyridine ring. This structural variation leads to distinct pharmacological and synthetic behaviors:

- Synthetic Reactivity : Unlike 1-Benzyl-1,4-dihydro-4-iodopyridine, 4-IBP’s iodine is part of a benzamide moiety, which directs reactivity toward amide bond formation rather than electrophilic aromatic substitution.

1-Benzyl-1,4-dihydronicotinamide

This compound () replaces the iodine atom with a nicotinamide group, altering its redox properties and biological interactions:

- Redox Behavior : The nicotinamide group enables NADH-like reducing activity, critical in 3D cell culture systems (), whereas the iodine in this compound prioritizes halogen-bonding interactions in catalysis .

- Synthetic Utility: 1-Benzyl-1,4-dihydronicotinamide achieves 60–90% yields in photochemical reactions with perchlorate salts, comparable to the iodinated analog.

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (NCA)

NCA () shares a dihydroheterocyclic core but incorporates a naphthyridine ring and carboxylic acid group. Key distinctions include:

- Pharmacological Mechanism: NCA exhibits locomotor stimulation via catecholamine modulation, differing from the target compound’s synthetic focus. Its hypermotility effects are resistant to α-methyltyrosine, unlike d-amphetamine, suggesting unique norepinephrine interactions .

Q & A

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.